Maléate d'azatadine

Vue d'ensemble

Description

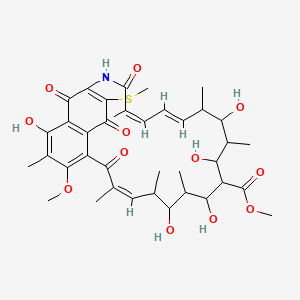

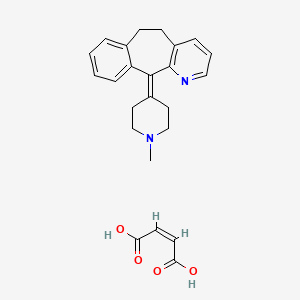

Azatadine dimaleate is a first-generation antihistamine and anticholinergic drug. It was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company, and patented in 1967 . Azatadine dimaleate is primarily used to treat perennial and allergic rhinitis as well as eustachian tube congestion . It works by competing with histamine for histamine H1-receptor sites on effector cells, thereby reducing the intensity of allergic reactions and tissue injury response involving histamine release .

Applications De Recherche Scientifique

Azatadine dimaleate has several scientific research applications:

Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.

Biology: Researchers use azatadine to study histamine receptor interactions and the physiological effects of histamine antagonism.

Medicine: Azatadine dimaleate is studied for its potential therapeutic effects in treating allergic conditions and its pharmacokinetics and pharmacodynamics.

Industry: It is used in the development of new antihistamine drugs and formulations

Mécanisme D'action

Target of Action

Azatadine maleate primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the physiological effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut.

Mode of Action

Azatadine maleate acts as an antagonist at histamine H1-receptor sites . It competes with histamine for these receptor sites, thereby reducing the intensity of allergic reactions and tissue injury responses that involve histamine release .

Biochemical Pathways

By blocking the H1-receptor sites, azatadine maleate antagonizes the vasodilator effect of endogenously released histamine, especially in small vessels . This action mitigates the effect of histamine, which results in increased capillary permeability and edema formation .

Pharmacokinetics

Azatadine maleate is readily absorbed from the gastrointestinal tract, with a peak absorption time of around 4 hours . It is partially metabolized in the liver, and about 50% of the drug is excreted in the urine within 5 days . The half-life of azatadine maleate is approximately 9-12 hours .

Result of Action

The antagonistic action of azatadine maleate on histamine H1-receptor sites reduces the physiological manifestations of histamine release in the nose following antigen-antibody interaction . This includes congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion, as well as irritation and sneezing resulting from histamine action on afferent nerve terminals .

Analyse Biochimique

Biochemical Properties

Azatadine maleate is an H1 receptor antagonist . It competes with histamine for histamine H1-receptor sites on effector cells . This antagonizes the pharmacological effects of histamine which are mediated through activation of H1-receptor sites, thereby reducing the intensity of allergic reactions and tissue injury response involving histamine release .

Cellular Effects

Azatadine maleate has a significant impact on various types of cells and cellular processes. It influences cell function by mitigating the effect of histamine, which results in increased capillary permeability and edema formation . This leads to a reduction in the physiological manifestations of histamine release in the nose following antigen-antibody interaction, such as congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion .

Molecular Mechanism

The molecular mechanism of Azatadine maleate involves its role as an antihistamine. It competes with histamine for histamine H1-receptor sites on effector cells . This competition antagonizes the pharmacological effects of histamine, which are mediated through activation of H1-receptor sites .

Dosage Effects in Animal Models

The oral LD50 in mature rats and mice was greater than 1700 mg/kg and 600 mg/kg, respectively . This indicates that Azatadine maleate has a relatively high threshold before toxic effects are observed in these animal models.

Metabolic Pathways

As an antihistamine, it’s known to interact with histamine H1-receptor sites, which play a crucial role in allergic reactions .

Transport and Distribution

Azatadine maleate is readily absorbed from the gastrointestinal tract and probably crosses the blood-brain barrier .

Subcellular Localization

The subcellular localization of Azatadine maleate is not explicitly documented. Given its role as an H1 receptor antagonist, it can be inferred that it interacts with H1-receptor sites which are typically located on the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azatadine maleate involves the reaction of 11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with maleic acid. The reaction typically occurs in a solvent such as hexane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of azatadine maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Azatadine dimaleate undergoes various chemical reactions, including:

Oxidation: Azatadine can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert azatadine into its reduced forms.

Substitution: Azatadine can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azatadine oxides, while reduction can produce reduced azatadine derivatives. Substitution reactions result in azatadine compounds with different functional groups .

Comparaison Avec Des Composés Similaires

Azatadine dimaleate is similar to other first-generation antihistamines such as cyproheptadine, chlorpromazine, and trifluoperazine. unlike these drugs, azatadine is not used clinically as an anti-psychotic . It has been succeeded by second-generation antihistamines like loratadine and desloratadine, which have fewer sedative effects and longer durations of action .

List of Similar Compounds

- Cyproheptadine

- Chlorpromazine

- Trifluoperazine

- Loratadine

- Desloratadine

Azatadine dimaleate remains unique due to its specific combination of antihistaminic, anticholinergic, and antiserotonin properties, making it a valuable compound in both clinical and research settings .

Propriétés

Numéro CAS |

3978-86-7 |

|---|---|

Formule moléculaire |

C24H26N2O4 |

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |

InChI |

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

KGCJWSUJYBJBBW-BTJKTKAUSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

3978-86-7 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

3964-81-6 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Azatadine Maleate; azatadine; azatadine maleate; Idulamine; Idulian; Juste brand of azatadine maleate; Key brand of azatadine maleate; Lergocil; Optimine; Schering brand of azatadine maleate; Schering-Plough brand of azatadine maleate; Zadine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)